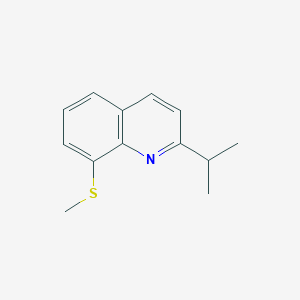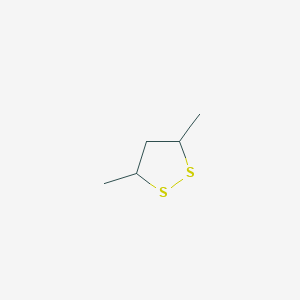
3,5-Dimethyldithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1,2-dithiolane is a sulfur-containing heterocyclic compound with the molecular formula C5H10S2 It is characterized by a five-membered ring structure containing two sulfur atoms and two methyl groups attached at the 3rd and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-1,2-dithiolane can be synthesized through a two-step process. The first step involves the formation of a 1,3-dithiol intermediate via the reaction of a suitable precursor with 1,2-ethanedithiol. This intermediate is then oxidized to form the desired 1,2-dithiolane .
Industrial Production Methods
Industrial production of 3,5-dimethyl-1,2-dithiolane typically involves the use of catalytic amounts of Lewis acids or Brönsted acids to facilitate the formation of the 1,3-dithiol intermediate. The oxidation step can be carried out using mild oxidizing agents to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-1,2-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding 1,3-dithiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3-Dithiol.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dimethyl-1,2-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with dynamic covalent properties.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-1,2-dithiolane involves its ability to undergo reversible thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially modulating their activity. The compound’s unique ring structure and sulfur atoms play a crucial role in its reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the methyl groups at the 3rd and 5th positions.
1,2-Dithiolane: Similar ring structure but different substitution pattern.
Trithiocarbonates: Contain three sulfur atoms and exhibit different reactivity.
Uniqueness
3,5-Dimethyl-1,2-dithiolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithiolanes and related compounds. Its ability to undergo reversible thiol-disulfide exchange reactions makes it particularly valuable in dynamic covalent chemistry and materials science .
Propriétés
Formule moléculaire |
C5H10S2 |
|---|---|
Poids moléculaire |
134.3 g/mol |
Nom IUPAC |
3,5-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-4-3-5(2)7-6-4/h4-5H,3H2,1-2H3 |
Clé InChI |
KFUVOYOTMWUCHL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(SS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
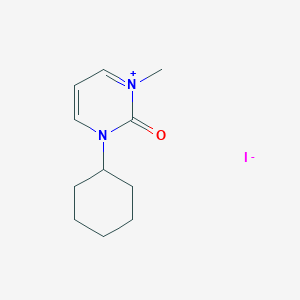
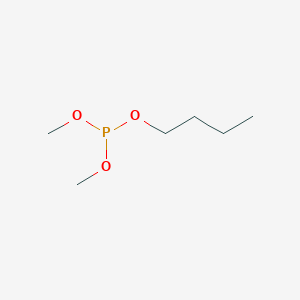
![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
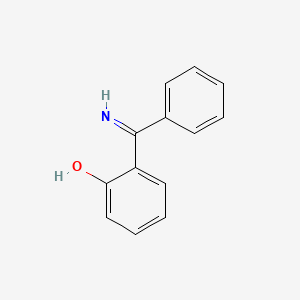
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
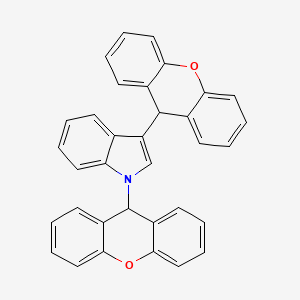

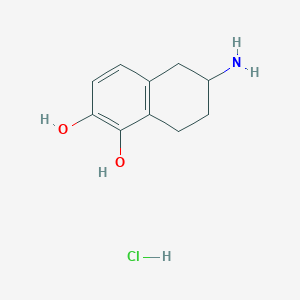
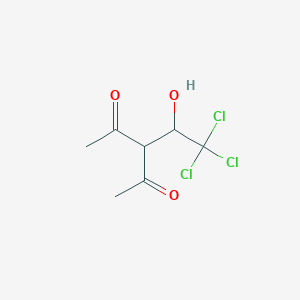

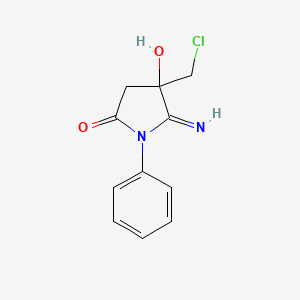
![2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-](/img/structure/B14641487.png)
